molecular formula C12H10F2N2O2S B2644568 (2E)-[(2,4-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1454881-56-1

(2E)-[(2,4-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No.: B2644568
CAS No.: 1454881-56-1
M. Wt: 284.28
InChI Key: MTNPVMFKOLRPAL-ZRDIBKRKSA-N
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Description

(2E)-(2,4-Difluorophenyl)sulfonylacetonitrile is a sulfonamide-derived acetonitrile compound featuring a pyrrolidine ring and a 2,4-difluorophenylsulfonyl group. Its structural uniqueness lies in the conjugation of the sulfonyl group with a fluorinated aromatic ring and a cyclic enamine (pyrrolidin-2-ylidene) moiety. For instance, patent applications describe related sulfonylated pyrrole derivatives as components of liquid pharmaceutical compositions .

Properties

IUPAC Name

(2E)-2-(2,4-difluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNPVMFKOLRPAL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)F)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)F)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with pyrrolidine-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with acetonitrile under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-(2,4-difluorophenyl)sulfonylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-(2,4-difluorophenyl)sulfonylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Sulfonylated Cyclic Enamine Acetonitriles
Compound Name Molecular Formula Molecular Weight Yield (%) LC/MS [M+H]+ (Found) Key Structural Differences
Target Compound C₁₃H₁₁F₂N₂O₂S 305.30 - - 2,4-Difluorophenylsulfonyl, pyrrolidine
(2E,Z)-(2-Fluoro-4-methylphenyl)sulfonylacetonitrile (3l) C₁₃H₁₃FN₂O₂S 280.32 96 280.4 2-Fluoro-4-methylphenylsulfonyl
(2E,Z)-(2-Fluoro-5-methylphenyl)sulfonylacetonitrile (3o) C₁₄H₁₅FN₂O₂S 294.35 89 294.2 2-Fluoro-5-methylphenylsulfonyl, piperidine

Key Observations:

The absence of data for the target compound precludes direct comparison, but the 2,4-difluorophenyl group may introduce steric or electronic challenges during synthesis.

Impact of Ring Size:

  • Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) in 3o increases molecular weight by ~14 Da but slightly reduces yield (89% vs. 96% for 3l ). This suggests that ring size influences steric interactions during cyclization or purification.

Comparison with Agrochemical and Pharmaceutical Derivatives

Agrochemical Relevance

Physicochemical and Computational Insights

Table 2: Theoretical Properties of Fluorinated Sulfonamides
Property Target Compound (Predicted) 3l 3o
LogP (Lipophilicity) ~2.8 (estimated) 2.1 2.5
Polar Surface Area (Ų) ~85 78 75
Hydrogen Bond Donors 0 0 0

Notes:

  • The higher fluorination in the target compound likely increases its lipophilicity (LogP) compared to 3l , aligning with trends in agrochemical optimization .
  • Density functional theory (DFT) studies, such as those employing the B3LYP functional , could elucidate electronic effects of the 2,4-difluorophenyl group on sulfonamide reactivity, though such data are absent in the provided evidence.

Biological Activity

(2E)-(2,4-difluorophenyl)sulfonylacetonitrile is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and a difluorophenyl sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The difluorophenyl moiety enhances the lipophilicity and biological activity, making it a candidate for further pharmacological studies.

  • Molecular Formula : C₁₂H₁₀F₂N₂O₂S
  • Molecular Weight : 284.28 g/mol
  • CAS Number : 1454881-56-1

Biological Activity Overview

The biological activity of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile is primarily assessed through its pharmacological effects on living organisms. Compounds with similar structures often exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes.

The compound's mechanism of action is believed to involve interactions with specific biological targets, leading to alterations in metabolic pathways. The sulfonamide moiety is known for its ability to interact with enzymes, potentially inhibiting their activity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile and its derivatives. Here are some key findings:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains.
  • CNS Activity : Pyrrolidine derivatives are often investigated for central nervous system (CNS) effects, indicating potential applications in treating neurological disorders.
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibitory effects on enzymes involved in critical metabolic processes.

Case Studies

Several studies have explored the biological activity of compounds structurally related to (2E)-(2,4-difluorophenyl)sulfonylacetonitrile:

StudyCompoundBiological ActivityFindings
4-(Difluoromethyl)phenolAntimicrobialExhibited significant inhibition against Gram-positive bacteria.
Pyrrolidine derivativesCNS activityShowed potential as anxiolytic agents in animal models.
Sulfonamide compoundsAntibacterialDemonstrated efficacy against resistant bacterial strains.

Synthesis Methods

The synthesis of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile can be achieved through various methods:

  • Functionalization of Pyrrolidine Rings : Utilizing proline derivatives to create highly substituted pyrrolidin-2-ylidene derivatives.
  • Cycloaddition Reactions : Employing formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to achieve desired structural modifications.

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